molecular formula C4H7Cl2N3 B019922 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride CAS No. 104256-69-1

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Cat. No. B019922
M. Wt: 168.02 g/mol
InChI Key: ZESCZOKYYXYNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476030B1

Procedure details

(2-Methyl-2H-[1,2,4]triazol-3-yl)methanol (1 g) was added in portions to thionyl chloride (20 ml) and the solution was stirred at room temperature for 30 mins. The reaction mixture was concentrated under vacuum and the residue was azeotroped with toluene (2×30 ml) and dried under high vacuum to leave a crude product (1.3 g) which was used in the next step without characterisation or further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH2:7]O)=[N:5][CH:4]=[N:3]1.S(Cl)([Cl:11])=O>>[ClH:11].[Cl:11][CH2:7][C:6]1[N:2]([CH3:1])[N:3]=[CH:4][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1N=CN=C1CO
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene (2×30 ml)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.ClCC=1N(N=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.